Cas no 2229307-71-3 (3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol)
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol
- 2229307-71-3
- EN300-1779543
-
- Inchi: 1S/C12H17NO2/c1-12(7-13,8-14)10-4-2-3-9-5-6-15-11(9)10/h2-4,14H,5-8,13H2,1H3
- InChI Key: KPXXQBUPOVGEIO-UHFFFAOYSA-N
- SMILES: O1CCC2=CC=CC(=C12)C(C)(CO)CN
Computed Properties
- Exact Mass: 207.125928785g/mol
- Monoisotopic Mass: 207.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.5Ų
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779543-0.05g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 0.05g |
$983.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-0.1g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 0.1g |
$1031.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-0.25g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 0.25g |
$1078.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-0.5g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 0.5g |
$1124.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-1.0g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 1g |
$1172.0 | 2023-06-02 | ||
| Enamine | EN300-1779543-2.5g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 2.5g |
$2295.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-5.0g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 5g |
$3396.0 | 2023-06-02 | ||
| Enamine | EN300-1779543-10.0g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 10g |
$5037.0 | 2023-06-02 | ||
| Enamine | EN300-1779543-1g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 1g |
$1172.0 | 2023-09-20 | ||
| Enamine | EN300-1779543-5g |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol |
2229307-71-3 | 5g |
$3396.0 | 2023-09-20 |
3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol
Professional Introduction to Compound with CAS No. 2229307-71-3 and Product Name: 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol
The compound identified by the CAS number 2229307-71-3 and the product name 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both amino and hydroxyl functional groups, coupled with a benzofuran core, suggests a multifaceted interaction with biological targets, making it a subject of intense research interest.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The benzofuran scaffold, a key structural feature of this compound, is widely recognized for its role in various pharmacological activities. Specifically, derivatives of benzofuran have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol aligns well with these trends, offering a promising scaffold for further derivatization and optimization.
The compound’s molecular structure incorporates a secondary amine group at the 3-position of the benzofuran ring, which can serve as a hydrogen bond acceptor or participate in coordination interactions with metal ions. This feature is particularly relevant in the context of enzyme inhibition studies, where precise molecular interactions are often critical for efficacy. Additionally, the 2-methylpropan-1-ol side chain provides a hydrophobic anchor that can modulate solubility and binding affinity. These structural elements collectively contribute to the compound’s potential as a lead molecule in drug development.
Recent advancements in computational chemistry have enabled more efficient screening of candidate molecules for biological activity. Molecular docking studies have been instrumental in predicting the binding modes of 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol with various protein targets. For instance, preliminary simulations suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Such insights are invaluable for guiding experimental design and prioritizing compounds for further investigation.
The synthesis of this compound represents a testament to the ingenuity of modern organic synthesis techniques. The construction of the benzofuran core requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to form key carbon-carbon bonds within the molecule. These synthetic strategies not only highlight the compound’s complexity but also underscore the advancements in synthetic methodology that continue to drive innovation in pharmaceutical chemistry.
From a pharmacological perspective, the dual functionality of 3-amino-2-(2,3-dihydro-1-benzofuran-7-yl)-2-methylpropan-1-ol offers multiple avenues for therapeutic intervention. The amino group can be further modified to introduce additional binding pockets or enhance bioavailability, while the hydroxyl group provides another site for functionalization. Such flexibility is crucial in optimizing drug candidates for clinical use. Moreover, the benzofuran moiety itself has been associated with favorable pharmacokinetic properties in several marketed drugs, further supporting its relevance as a pharmacophore.
In conclusion, 3-amino-2-(2,3-dihydro-1-benzofuran-7-y l)-2-methylpropan -1 -ol (CAS No. 2229307 -71 -3) exemplifies the intersection of structural complexity and biological potential that defines modern drug discovery. Its unique combination of functional groups and heterocyclic core positions it as a promising candidate for further exploration in medicinal chemistry. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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